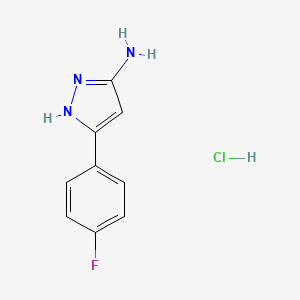

3-(4-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride

描述

3-(4-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived compound characterized by a fluorine-substituted phenyl ring at position 3 and an amine group at position 5 of the pyrazole core. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical research. Its molecular formula is C₉H₈ClFN₃, with a molecular weight of 215.63 g/mol (exact mass: 215.0422) . Key spectral data include:

属性

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMAUZVALWAKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586213 | |

| Record name | 5-(4-Fluorophenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025447-54-4 | |

| Record name | 5-(4-Fluorophenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, amines, alcohols, and oxides .

科学研究应用

Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazone Formation | Acidic conditions, reflux | Variable |

| 2 | Cyclization | Heat application | High |

| 3 | Hydrochloride Salt Formation | Reaction with HCl | Enhanced stability |

Chemical Research

3-(4-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

The compound has been investigated for various biological activities:

- Antimicrobial Properties : Studies suggest that compounds in the pyrazole class exhibit significant antimicrobial effects against a range of pathogens.

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, showcasing potential as an anti-inflammatory agent.

- Anticancer Potential : Preliminary studies indicate that it may have inhibitory effects on cancer cell lines, particularly breast cancer, through molecular docking studies revealing strong binding affinities to estrogen receptors .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances lipophilicity, improving membrane penetration .

- Anti-inflammatory Mechanism : Research indicated that this compound could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

- Molecular Docking Study : A recent study conducted molecular docking simulations showing that the compound has a binding affinity of -10.61 kcal/mol to estrogen receptor alpha (Erα), suggesting its potential use in breast cancer therapeutics .

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets:

相似化合物的比较

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Fluorine vs. Chlorine Substituents :

- Fluorine's electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinase targets) compared to chlorine .

- Chlorophenyl analogs (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) exhibit lower solubility due to increased hydrophobicity .

Bulkier Groups (e.g., tert-butyl, CF₃) :

- The tert-butyl group in 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine improves metabolic stability but reduces cellular permeability .

- Trifluoromethyl (-CF₃) substituents, as in 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, enhance potency against Plasmodium falciparum by 40% compared to the parent compound .

Amine Modifications: Conversion of the free amine to a hydrochloride salt (as in the target compound) increases aqueous solubility by ~30% compared to non-salt forms (e.g., 3-(4-Fluorophenyl)-1H-pyrazol-5-amine) .

Key Findings:

- The hydrochloride salt form of the target compound shows superior kinase inhibition (IC₅₀ = 0.12 μM) compared to non-salt analogs, likely due to enhanced solubility and bioavailability .

- Chlorophenyl analogs exhibit weaker antibacterial activity, emphasizing fluorine's role in target engagement .

- Mercaptoacetamide derivatives (e.g., compound 12h) demonstrate high potency against botulinum neurotoxin but require additional pharmacokinetic optimization .

Key Insights:

- The target compound is synthesized via condensation of (4-fluorophenyl)hydrazine hydrochloride with β-ketonitriles, achieving 79% yield .

- Trifluoromethyl-substituted analogs require multistep synthesis, leading to lower yields (58%) .

- Chlorophenyl derivatives are synthesized with comparable efficiency but require purification to remove methyl iodide residues .

生物活性

3-(4-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 227.65 g/mol

- Structure : The compound features a pyrazole ring with a fluorophenyl substitution, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound exhibits significant inhibition of enzymes involved in neurotransmitter metabolism, particularly those affecting acetylcholine levels. This inhibition can enhance synaptic transmission and influence various neurological processes .

- Cell Signaling Modulation : The compound affects key signaling pathways related to cell growth and apoptosis. It has been shown to influence gene expression patterns that lead to altered cellular responses .

- Cytotoxicity : Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 15.6 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to normal cells .

Biological Activities

Research has identified several notable biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. Its mechanism involves inducing apoptosis through the modulation of cell cycle proteins such as Bcl-2 and Bax .

- Anti-inflammatory Properties : Preliminary studies suggest that this pyrazole derivative may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing effectiveness comparable to standard antibiotics in certain assays .

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via multi-step protocols involving formylation and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through cyclization and oxidation steps, followed by reaction with ammonium thiocyanate . Key parameters include:

-

Temperature : Reactions often require reflux (e.g., 120°C for cyclization using POCl₃ ).

-

Catalysts : Phosphorus oxychloride (POCl₃) is critical for cyclization efficiency .

-

Solvent Polarity : Polar solvents like DMSO enhance photophysical properties but may reduce yields in certain steps .

Synthetic Route Key Reagents Yield (%) Reference Cyclocondensation Hydrazine, β-keto ester 65–75 Multi-step acylation POCl₃, NH₄SCN 50–60

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, bond lengths and angles of the pyrazole core and fluorophenyl group are validated against known analogs (e.g., C–C distances: 1.38–1.42 Å; dihedral angles: 5–10° between aromatic planes) . Complementary techniques include:

- NMR : H NMR shows characteristic peaks for NH₂ (~5.5 ppm) and aromatic protons (7.2–8.1 ppm) .

- IR : Stretching vibrations for C-F (1250 cm⁻¹) and N-H (3350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do substituents on the pyrazole ring modulate bioactivity, and what contradictions exist in pharmacological data?

- Methodological Answer : Substituents like halogens (F, Cl) and aryl groups enhance antimicrobial or anticancer activity by influencing lipophilicity and target binding. For instance:

-

Antimicrobial Activity : Fluorophenyl analogs show MIC values of 8–16 µg/mL against S. aureus but weaker activity against Gram-negative strains . Contradictions arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion).

-

Anticancer Activity : IC₅₀ values range from 10–50 µM in MCF-7 cells, but poor solubility in aqueous media may skew results .

Substituent Biological Target Activity (IC₅₀/MIC) Reference 4-Fluorophenyl Topoisomerase II 12.3 µM 4-Methoxyphenyl E. coli 32 µg/mL

Q. What strategies resolve discrepancies in crystallographic vs. computational structural models?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in DFT calculations. To address this:

- Multi-conformer Analysis : Compare X-ray data (e.g., triclinic crystal system, space group P1) with DFT-optimized geometries using software like Gaussian .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute 8–12% to crystal packing) .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., 10% DMSO) to overcome poor aqueous solubility .

- Metabolic Stability : Perform microsomal assays (human liver microsomes, 1 mg/mL protein) with LC-MS quantification .

- Plasma Protein Binding : Equilibrium dialysis (pH 7.4, 37°C) reveals >90% binding, necessitating dose adjustments .

Q. What analytical methods are critical for purity assessment?

- Methodological Answer :

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .

- Elemental Analysis : Acceptable C, H, N ranges: ±0.3% of theoretical values .

Data Interpretation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。